molecular formula C11H21N B13309684 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine

Katalognummer: B13309684
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: DQFKXRQBRAOCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is a chemical compound characterized by a spirocyclic structure, where a nonane ring is fused with an ethanamine group. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[4 One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure

Industrial Production Methods

In an industrial setting, the production of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine may involve large-scale cyclization reactions using catalysts to enhance yield and efficiency. The process is optimized to ensure high purity and consistency of the final product, often involving multiple purification steps such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethanamine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and exert various effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[4.4]nonan-1-amine: A closely related compound with similar structural features.

    N-methyl-2-(spiro[2.2]pentan-1-yl)ethan-1-amine: Another spirocyclic amine with a different ring size and substitution pattern.

Uniqueness

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where such properties are desired.

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

2-spiro[4.4]nonan-4-ylethanamine

InChI

InChI=1S/C11H21N/c12-9-5-10-4-3-8-11(10)6-1-2-7-11/h10H,1-9,12H2

InChI-Schlüssel

DQFKXRQBRAOCMI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCCC2CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.